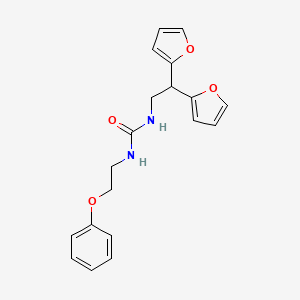

1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea

Description

1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea is a urea derivative characterized by two furan-2-yl groups attached to a central ethyl chain and a phenoxyethyl substituent.

Properties

IUPAC Name |

1-[2,2-bis(furan-2-yl)ethyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c22-19(20-10-13-23-15-6-2-1-3-7-15)21-14-16(17-8-4-11-24-17)18-9-5-12-25-18/h1-9,11-12,16H,10,13-14H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTYQPSTBPDXDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

-

Formation of the Furan-2-yl Ethyl Intermediate:

- Starting with furan, the furan-2-yl ethyl intermediate is synthesized through a Friedel-Crafts alkylation reaction.

- Reaction conditions: Anhydrous aluminum chloride as a catalyst, dichloromethane as a solvent, and controlled temperature.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea undergoes various chemical reactions, including:

-

Oxidation: The furan rings can be oxidized to form furanones.

- Reagents: Potassium permanganate, hydrogen peroxide.

- Conditions: Acidic or basic medium, controlled temperature.

- Major Products: Furanones, carboxylic acids.

-

Reduction: The phenoxy group can be reduced to form phenol derivatives.

- Reagents: Lithium aluminum hydride, sodium borohydride.

- Conditions: Anhydrous conditions, low temperature.

- Major Products: Phenol derivatives.

-

Substitution: The urea moiety can undergo nucleophilic substitution reactions.

- Reagents: Alkyl halides, acyl chlorides.

- Conditions: Basic medium, room temperature.

- Major Products: Substituted urea derivatives.

Scientific Research Applications

1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the development of novel materials with unique properties.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic applications. It is studied for its role in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and advanced materials. It is used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The furan rings and phenoxy group contribute to its binding affinity and specificity. The urea moiety plays a crucial role in stabilizing the compound-protein complex, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

*Estimated based on structural similarity.

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity

Metabolic Stability

- Thioether-containing derivatives (e.g., 5b ) exhibit higher metabolic stability due to sulfur’s resistance to oxidative enzymes .

Biological Activity

1-(2,2-Di(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves several organic reactions:

-

Formation of the Furan-2-yl Ethyl Intermediate:

- Reaction Type: Friedel-Crafts alkylation

- Catalyst: Anhydrous aluminum chloride

- Solvent: Dichloromethane

- Conditions: Controlled temperature

-

Introduction of the Phenoxyethyl Group:

- Reaction Type: Nucleophilic substitution

- Base: Sodium hydride

- Solvent: Dimethylformamide

- Temperature: Room temperature

-

Formation of the Urea Moiety:

- Reaction Type: Reaction with isocyanate

- Solvent: Toluene

- Conditions: Reflux

This multi-step process allows for the precise construction of the compound's structure, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of urea compounds exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Salmonella typhi, Staphylococcus aureus, and Pseudomonas aeruginosa, urea derivatives demonstrated varying degrees of inhibition. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| BFMU | P. aeruginosa | Lower MIC compared to BFMT |

| BFMT | S. aureus | Higher MIC than BFMU |

The findings suggest that structural modifications significantly influence the antimicrobial efficacy of urea derivatives .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that certain urea derivatives exhibit cytotoxic effects against various cancer cell lines. For example:

| Compound | Cancer Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | Non-small lung cancer | 1.7 |

| Compound B | Ovarian cancer | 25.9 |

| Compound C | Prostate cancer | 15.9 |

These results indicate a promising avenue for developing new cancer therapeutics based on the urea structure .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and proteins, thereby modulating their activity. The furan rings and phenoxy groups enhance binding affinity, while the urea moiety stabilizes the compound-protein complex, influencing various biochemical pathways .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal distinct differences in biological activity:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-(2,2-Di(furan-2-yl)ethyl)-3-(2-methoxyethyl)urea | Methoxy group instead of phenoxy | Different reactivity and activity |

| 1-(2,2-Di(furan-2-yl)ethyl)-3-(2-chloroethyl)urea | Chlorine substitution | Unique chemical properties |

| 1-(2,2-Di(furan-2-yl)ethyl)-3-(2-ethoxyethyl)urea | Ethoxy group | Varying degrees of inhibition |

These comparisons highlight how slight modifications can lead to significant changes in both chemical behavior and biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.